molecular formula C12H12F2N2O2 B2385296 N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide CAS No. 1797918-76-3

N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide

Cat. No. B2385296
M. Wt: 254.237
InChI Key: KMORSHDFCVCBMN-UHFFFAOYSA-N
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Description

“N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide” is a complex organic compound. It contains a nitrile group (-CN), a benzamide group (a benzene ring attached to a carboxamide), and a hydroxy group (-OH). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of a suitable benzamide with a 1-cyanobutyl group. The introduction of the difluoro and hydroxy groups would likely require additional steps .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide portion of the molecule would likely contribute significant aromatic character, while the nitrile and hydroxy groups could introduce polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-2-3-8(6-15)16-12(18)7-4-9(13)11(17)10(14)5-7/h4-5,8,17H,2-3H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMORSHDFCVCBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-3,5-difluoro-4-hydroxybenzamide

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